molecular formula C23H29N3O2S B11412100 N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11412100
M. Wt: 411.6 g/mol
InChI Key: GSYKRHBKHPBDPE-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the sulfanyl group and the subsequent attachment of the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The sulfanyl group may also play a role in its activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE include:

Uniqueness

What sets N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H29N3O2S/c1-6-18-9-7-8-16(3)22(18)26(17(4)13-28-5)21(27)14-29-23-24-19-11-10-15(2)12-20(19)25-23/h7-12,17H,6,13-14H2,1-5H3,(H,24,25)

InChI Key

GSYKRHBKHPBDPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)C)C

Origin of Product

United States

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